molecular formula C20H14N2O2S B2399649 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 313403-89-3

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2399649
CAS No.: 313403-89-3
M. Wt: 346.4
InChI Key: GVIJUPOMSUKGTO-UHFFFAOYSA-N
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Description

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This chemical class has been identified in scientific literature as a novel source of potent and selective pharmacological tools for fundamental research, particularly in the field of neuropharmacology . The primary research value of this compound and its close structural analogs lies in their activity on the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc (Zn2+), copper (Cu2+), and protons (H+), and it exhibits a distinct profile from classical neurotransmitter receptors . Compounds within this structural family have been demonstrated to function as negative allosteric modulators (NAMs) of ZAC. They act as state-dependent, noncompetitive antagonists that likely target the transmembrane and/or intracellular domains of the receptor, effectively inhibiting Zn2+- and H+-evoked ZAC signaling . These antagonists are noted for their selectivity, showing no significant off-target agonist or antagonist activity at other closely related Cys-loop receptors, such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors, at specific concentrations . This makes them invaluable for probing the poorly elucidated physiological functions of ZAC, which is expressed in various human tissues including the brain, pancreas, and prostate . Researchers can utilize this high-purity compound to explore ZAC's potential role in neurological processes and as a sensor for endogenous zinc and pH fluctuations. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetyl-N-benzo[g][1,3]benzothiazol-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c1-12(23)13-6-8-15(9-7-13)19(24)22-20-21-17-11-10-14-4-2-3-5-16(14)18(17)25-20/h2-11H,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIJUPOMSUKGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the naphtho[2,1-d]thiazole core, which is then acetylated and coupled with benzamide. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide exhibits significant antimicrobial properties. Various studies have focused on its effectiveness against a range of bacterial and fungal pathogens. For instance, compounds derived from thiazole derivatives have been shown to possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus niger and Candida albicans .

Case Studies:

  • A study evaluated the antimicrobial activity of thiazole-based compounds, including derivatives similar to this compound, demonstrating promising results against Staphylococcus aureus and Escherichia coli .
  • Another investigation highlighted the synthesis of various thiazole derivatives which were tested for their antimicrobial efficacy, revealing that modifications in the thiazole structure could enhance biological activity .

Anticancer Properties

The compound has also been investigated for its potential anticancer activities. Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition.

Case Studies:

  • In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects against human breast cancer cell lines (e.g., MCF7), suggesting that this compound could be a candidate for further anticancer drug development .
  • Molecular docking studies have been employed to understand the binding interactions of these compounds with cancer-related targets, indicating that structural modifications can lead to enhanced potency against specific cancer types .

Drug Development and Pharmacological Research

The unique structural features of this compound make it a valuable lead compound in drug development. Its ability to interact with biological targets positions it as a potential candidate for new therapeutic agents.

Applications in Drug Development:

  • The compound's interactions with various enzymes and receptors suggest its role as an inhibitor in specific pathways associated with disease processes .
  • Ongoing research aims to optimize its pharmacokinetic properties and therapeutic efficacy through structural modifications and analog synthesis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial in optimizing the biological activity of thiazole derivatives. The presence of the naphthalene moiety in this compound enhances its aromatic character and potential for π–π interactions, which may improve binding affinity to molecular targets compared to simpler thiazole compounds.

Research Findings:

  • Studies have shown that varying substituents on the naphthalene ring can significantly influence the biological activities of thiazole derivatives, leading to insights into how structural changes affect potency and selectivity .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with various molecular targets. It is believed to bind to DNA and interfere with the replication process, leading to cell death. This compound may also inhibit specific enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antimicrobial Activity
  • N-(naphtho[2,3-d]thiazol-2-yl)benzamide (5a) : Exhibits broad-spectrum activity against C. albicans and S. aureus (MIC: 2–8 µg/mL), attributed to the naphthothiazole core’s planar structure enabling DNA intercalation .
Anticancer Activity
  • Naphtho[1,2-d]thiazole derivatives (): Act as androgen receptor antagonists (IC₅₀: 0.8–2.1 µM) with low toxicity (LD₅₀ > 500 mg/kg). The naphthothiazole scaffold likely disrupts receptor-coactivator interactions .
Receptor Modulation
  • N-(thiazol-2-yl)-benzamide analogs : Show selective antagonism at the ZAC receptor (IC₅₀: 0.3–30 µM) via binding to the transmembrane domain. Substituents like halides or alkyl groups optimize potency .
  • Calcium Channel Activators (): Derivatives with 4-bromophenyl and sulfamoyl groups enhance NF-κB signaling, suggesting divergent structure-activity trends compared to ZAC antagonists.

Pharmacokinetic and Toxicity Considerations

  • Naphthothiazole Derivatives : reports low acute toxicity (LD₅₀ > 500 mg/kg), likely due to reduced metabolic susceptibility from the fused aromatic system .
  • Sulfamoyl vs. Acetyl Groups : Sulfamoyl groups () may improve aqueous solubility, whereas the acetyl group could increase lipophilicity, affecting bioavailability .

Biological Activity

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a thiazole ring fused with a naphthalene moiety, which is believed to contribute to its biological activities. The structural formula can be represented as follows:

C15H12N2OS\text{C}_{15}\text{H}_{12}\text{N}_2\text{OS}

This unique structure allows for interactions with various biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, it has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and pancreatic (SUIT-2) cancers. In particular, it demonstrated cytotoxic effects that were more potent than standard chemotherapeutic agents like cisplatin .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Comparison with Cisplatin
MDA-MB-2310.5More potent
HT-291.0Comparable
SUIT-20.8More potent

The anticancer activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. The compound's ability to inhibit this enzyme leads to increased apoptosis in cancer cells .
  • Induction of Apoptosis : Flow cytometric analysis has confirmed that treatment with this compound increases the percentage of sub-G1 phase cells, indicative of apoptosis .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines .

Case Studies

Several studies have documented the biological activity of this compound:

  • A study evaluating a series of naphthoquinone-benzamide derivatives found that modifications similar to those in this compound enhanced cytotoxicity against breast cancer cells .
  • Another investigation into thiazole derivatives highlighted the importance of structural features in determining biological activity, emphasizing how small changes can lead to significant differences in potency .

Q & A

Q. What are the common synthetic routes for 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a naphthothiazol-2-amine derivative with a substituted benzoyl chloride under controlled conditions. Key steps include:

  • Amide bond formation : Reacting 4-acetylbenzoyl chloride with naphtho[2,1-d]thiazol-2-amine in pyridine or DMF at 0–25°C for 12–24 hours .
  • Purification : Use of column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol) to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure reaction completion and purity . Optimization factors: Temperature control minimizes side reactions (e.g., oxidation), while solvent polarity affects reaction kinetics .

Q. How is the structural integrity of this compound confirmed?

Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the presence of acetyl (δ ~2.6 ppm for CH3_3) and naphthothiazole protons (δ ~7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 375.1) .
  • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC50_{50} determination) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Protein-ligand docking : Computational modeling predicts binding affinity to targets like PFOR enzyme .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter steric and electronic properties, impacting target binding .
  • Assay conditions : Differences in solvent (DMSO vs. ethanol) or cell line passage numbers affect IC50_{50} values . Resolution strategy: Standardize assays across labs and validate results via orthogonal methods (e.g., SPR for binding kinetics) .

Q. What strategies optimize the compound’s selectivity for cancer targets over off-pathway enzymes?

  • Structure-activity relationship (SAR) studies : Modify the acetyl group to a sulfonamide or introduce halogen atoms at specific positions .
  • Prodrug design : Mask polar groups (e.g., acetyl) with ester linkages to enhance cell permeability .
  • Co-crystallization : Identify key binding residues in target enzymes (e.g., PFOR) to guide rational design .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

  • Degradation pathways : Hydrolysis of the amide bond in aqueous solutions (pH < 5 or > 9) or oxidation of the thiazole ring .
  • Optimal storage : Lyophilized powder at −20°C under argon, or dissolved in anhydrous DMSO (≤1 mM) to prevent aggregation .

Key Methodological Recommendations

  • Use inert atmospheres (N2_2/Ar) during synthesis to prevent oxidation .
  • Validate computational docking results with mutagenesis studies .
  • Employ LC-MS for stability testing under accelerated conditions (40°C/75% RH) .

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